molecular formula C20H23NO3 B5736992 N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide

N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide

Cat. No.: B5736992
M. Wt: 325.4 g/mol
InChI Key: CXYJOYPGFKKTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been shown to have a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide involves the inhibition of P2X7 receptors. P2X7 receptors are activated by extracellular ATP, leading to the influx of calcium ions and the release of pro-inflammatory cytokines. This compound blocks the activation of P2X7 receptors, preventing the influx of calcium ions and the release of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide is its selectivity for P2X7 receptors. This allows researchers to study the specific effects of blocking P2X7 receptors without affecting other physiological processes. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of P2X7 receptors.

Future Directions

There are several future directions for the use of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide in scientific research. One potential application is in the study of chronic pain, where P2X7 receptors have been implicated in the development and maintenance of pain. Another potential application is in the study of neuroinflammation, where P2X7 receptors have been shown to play a role in various neurological disorders. Additionally, this compound may have potential as a therapeutic agent for various diseases, including arthritis, multiple sclerosis, and cancer.

Synthesis Methods

The synthesis of N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide involves the reaction of 2-acetyl-5-tert-butylphenol with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide has been extensively studied for its potential use as a selective antagonist of P2X7 receptors. P2X7 receptors are ion channels that are involved in various physiological processes, including inflammation, pain, and immune response. This compound has been shown to block the activation of P2X7 receptors, making it a potential therapeutic agent for various diseases.

Properties

IUPAC Name

N-(2-acetyl-5-tert-butylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(22)17-10-9-15(20(2,3)4)12-18(17)21-19(23)14-7-6-8-16(11-14)24-5/h6-12H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYJOYPGFKKTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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